7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound featuring a bromine atom attached to a pyrano-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the bromination of a suitable pyridine derivative, followed by cyclization with a dihydropyran moiety. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrano-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The bromine atom and the pyrano-pyridine core are key features that contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with target proteins, while the pyrano-pyridine core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Uniqueness
Compared to similar compounds, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one stands out due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The unique combination of the pyrano and pyridine rings also provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
7-bromo-3,4-dihydropyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-6(10-4-5)1-2-8(11)12-7/h3-4H,1-2H2 |
InChI Key |
WKMVYRZKRNMFKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.